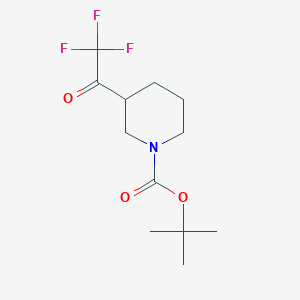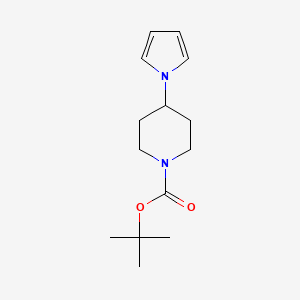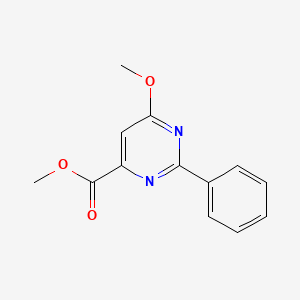
3-(2,2,2-trifluoroacétyl)pipéridine-1-carboxylate de tert-butyle
Vue d'ensemble
Description
Applications De Recherche Scientifique
Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate is widely used in scientific research, particularly in the fields of chemistry and pharmaceuticals . It serves as an intermediate in the synthesis of various biologically active compounds and pharmaceuticals . Additionally, it is used in the development of new chemical entities and as a building block in organic synthesis . Its unique chemical properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Analyse Biochimique
Biochemical Properties
Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain esterases, which catalyze the hydrolysis of ester bonds. The nature of these interactions often involves the formation of transient complexes, leading to changes in enzyme activity .
Cellular Effects
The effects of tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, thereby affecting downstream pathways that regulate cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins .
Molecular Mechanism
At the molecular level, tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit certain proteases by binding to their active sites, preventing substrate access. This binding interaction can also lead to changes in gene expression, as the compound may influence transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to degradation. These changes can affect its efficacy and the outcomes of biochemical experiments .
Dosage Effects in Animal Models
The effects of tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses may result in toxic effects, such as liver damage or altered metabolic function. It is crucial to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes .
Metabolic Pathways
Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted through the urine. These interactions can influence metabolic flux and the levels of specific metabolites in the body .
Transport and Distribution
The transport and distribution of tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate within cells and tissues are essential for its biochemical effects. It can be transported by specific transporters or binding proteins that facilitate its movement across cell membranes. Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects .
Subcellular Localization
The subcellular localization of tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate is crucial for its activity and function. It may be directed to specific organelles or compartments through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization can provide insights into its biochemical roles and mechanisms of action .
Méthodes De Préparation
The synthesis of tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trifluoroacetic anhydride in the presence of a base such as triethylamine . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency .
Analyse Des Réactions Chimiques
Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Mécanisme D'action
The mechanism of action of tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The trifluoroacetyl group is known to enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions . The piperidine ring structure provides a scaffold for binding to biological targets, making it useful in drug design and development .
Comparaison Avec Des Composés Similaires
Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate can be compared with similar compounds such as tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate and tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate . These compounds share similar structural features but differ in their functional groups and reactivity . The presence of the trifluoroacetyl group in these compounds imparts unique chemical properties, making them valuable for various research applications .
Propriétés
IUPAC Name |
tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO3/c1-11(2,3)19-10(18)16-6-4-5-8(7-16)9(17)12(13,14)15/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIDPMIFPWKNKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678047 | |
| Record name | tert-Butyl 3-(trifluoroacetyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884512-51-0 | |
| Record name | tert-Butyl 3-(trifluoroacetyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B1391726.png)






![2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1391740.png)




![3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1391747.png)

